SAR125844, also known as N-[6-[[6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-2-benzothiazolyl]-N'-[2-(4-morpholinyl)ethyl]-urea, is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase receptor. [, , ] Developed through medicinal chemistry efforts, this compound exhibits antitumor activity by targeting the hepatocyte growth factor receptor (HGFR), also known as c-Met. [, ] This receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, making its dysregulation a key driver in various cancers. [] SAR125844 specifically inhibits c-Met signaling, thus hindering the progression of tumors reliant on this pathway. [, , , ]
SAR125844 is classified as a small molecule kinase inhibitor specifically targeting the MET receptor tyrosine kinase. The compound was designed to selectively inhibit MET signaling pathways, which are often aberrantly activated in human cancers. The pharmacological characterization of SAR125844 indicates its potential application in treating advanced solid tumors characterized by MET dysregulation, such as non-small cell lung cancer and gastric cancer .
The synthesis of SAR125844 involves several key steps that yield the final triazolopyridazine structure. The initial synthetic route includes:
The synthesis parameters include careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .
The molecular structure of SAR125844 can be described by its triazolopyridazine core, which is characterized by:
Crystallographic studies may provide insights into the binding conformation of SAR125844 within the MET kinase active site, revealing how structural modifications affect its inhibitory activity .
SAR125844 participates in several biochemical reactions primarily involving its interaction with the MET kinase. The key reactions include:
The compound exhibits nanomolar potency (IC values around 4.2 nmol/L) against both wild-type and mutant forms of the MET kinase .
The mechanism of action for SAR125844 involves:
SAR125844 exhibits several notable physical and chemical properties:
SAR125844 has several applications in cancer therapy:
SAR125844 is a potent and highly selective ATP-competitive inhibitor of the MET kinase domain, exhibiting exceptional binding affinity with an IC50 value of 4.2 nM and a Ki of 2.8 nM against wild-type MET [3] [9]. This small molecule inhibitor achieves its selectivity through precise molecular interactions within the ATP-binding pocket. The compound's triazolopyridazine scaffold forms critical hydrogen bonds with the hinge region residues of MET, while its fluorophenyl moiety extends into hydrophobic regions inaccessible in less specific kinases [7]. This structural complementarity explains SAR125844's >100-fold selectivity for MET over its closest homolog RON (IC50 ≈ 740 nM) and minimal off-target activity against other tyrosine kinases [3].
The binding kinetics reveal that SAR125844 acts as a reversible inhibitor with slow dissociation rates, enabling sustained target engagement [7]. Molecular modeling studies demonstrate how the benzothiazole-thioether linkage optimally positions the molecule to exploit unique topological features within the MET catalytic cleft, creating an energy barrier against competitive binding with other ATP-dependent kinases [9]. This precise molecular recognition profile establishes SAR125844 as a valuable pharmacological tool for dissecting MET-specific signaling in malignant cells.
Table 1: Selectivity Profile of SAR125844 Against Kinase Targets
Kinase Target | IC50 (nM) | Selectivity Ratio (vs. MET) |
---|---|---|
MET (Wild-type) | 4.2 | 1.0 |
RON | 740 | 176x |
EGFR | >10,000 | >2,380x |
KDR (VEGFR2) | >10,000 | >2,380x |
PDGFRβ | >10,000 | >2,380x |
c-Kit | >10,000 | >2,380x |
SAR125844 exerts profound inhibitory effects on MET autophosphorylation at key tyrosine residues (Y1234/Y1235) within the activation loop. In cellular models of MET-driven cancers, SAR125844 treatment (10-100 nM) rapidly diminishes receptor phosphorylation within minutes, with complete suppression observed at pharmacologically relevant concentrations [3] [6]. This direct inhibition triggers a cascade of signaling disruptions across multiple downstream pathways essential for oncogenesis. The compound demonstrates potent antiproliferative effects in MET-amplified cell lines, with IC50 values of 1-7 nM in gastric (MKN-45), lung (EBC-1), and other MET-dependent cancer models [3]. Mechanistically, SAR125844 induces apoptosis in sensitive cells, evidenced by a relative EC50 of 6 nM and plateau apoptosis rates of 60% at 72 hours in SNU-5 gastric cancer cells [3].
The RAS-ERK/MAPK pathway represents a critical signaling axis downstream of MET activation. SAR125844 treatment effectively blocks HGF-induced phosphorylation of ERK1/2 in MET-amplified tumor cells [2] [6]. However, studies in gastric cancer models reveal a compensatory feedback mechanism wherein prolonged MET inhibition (≥48 hours) paradoxically enhances ERK phosphorylation through downregulation of dual-specificity phosphatases DUSP4 and DUSP6 [2]. This adaptive resistance mechanism is overcome by co-treatment with MEK inhibitors, which synergize with SAR125844 to induce profound tumor cell death [2]. The dynamic interplay between MET inhibition and MAPK pathway reactivation underscores the complexity of signaling network regulation in cancer cells and informs rational combination strategies.
SAR125844 potently inhibits the PI3K-AKT-mTOR axis, a crucial survival pathway in MET-driven malignancies. In cellular models, SAR125844 treatment rapidly dephosphorylates AKT at Ser473 within 1-2 hours of exposure [3] [6]. This suppression correlates with diminished phosphorylation of downstream effectors including mTOR, GSK-3β, and FOXO transcription factors. The compound's effect on this pathway shows particular importance in renal cell carcinoma models, where MET phosphorylation is significantly upregulated in metastatic sites compared to primary tumors [6]. Combined inhibition of MET and HGF-activating proteases produces superior suppression of AKT phosphorylation compared to either agent alone, suggesting dual targeting strategies may optimize pathway suppression in certain malignancies [6].
The PLCgamma-PKC pathway mediates critical aspects of MET-driven cell motility and invasion. SAR125844 effectively disrupts this signaling node by inhibiting HGF-induced PLCγ1 phosphorylation and subsequent calcium mobilization [3]. Functional assays demonstrate that SAR125844 treatment significantly impairs tumor cell migration with an IC50 of 26 nM in prostate cancer (PC-3) models [3]. This inhibition correlates with reduced membrane translocation of PKC isoforms and diminished phosphorylation of downstream cytoskeletal regulators. The compound's interference with this motility pathway provides a molecular basis for its observed anti-metastatic potential in preclinical models. Furthermore, pathway crosstalk analysis reveals that PLCγ inhibition enhances SAR125844-mediated suppression of PI3K signaling through modulation of calcium-dependent kinases that normally provide compensatory activation signals [8].
Table 2: Functional Consequences of Pathway Inhibition by SAR125844
Signaling Pathway | Key Inhibitory Effect | Functional Consequence | Cellular Model |
---|---|---|---|
RAS-ERK/MAPK | Phospho-ERK reduction (acute); Feedback reactivation (chronic) | Impaired proliferation; Adaptive resistance | Gastric cancer |
PI3K-AKT-mTOR | AKT Ser473 dephosphorylation | Reduced cell survival; Enhanced apoptosis | RCC, NSCLC |
PLCgamma-PKC | PLCγ1 dephosphorylation; Calcium flux inhibition | Suppressed migration/invasion | Prostate cancer |
STAT3 | Phospho-STAT3 reduction | Cell cycle arrest; Proliferation inhibition | Gastric cancer |
SAR125844 exhibits variable efficacy against clinically relevant MET kinase domain mutants, with significant implications for its therapeutic application. The inhibitor maintains potent activity against the M1250T mutation (IC50 = 6.5 nM), which resides in the activation loop and can confer resistance to type II MET inhibitors [3] [9]. Molecular dynamics simulations suggest that the compound's flexible morpholinoethylurea moiety accommodates the methionine-to-threonine substitution without significant binding energy penalty. In contrast, SAR125844 shows reduced potency against the Y1235D mutant (IC50 = 1.7 nM), which mimics constitutive phosphorylation of the activation loop [3]. This phosphomimetic mutation induces structural rearrangements that moderately impair inhibitor binding while preserving ATP affinity.
The most substantial resistance emerges with the L1195V and D1228H mutations, which reduce SAR125844 potency by 15-fold (IC50 = 65 nM) and 19-fold (IC50 = 81 nM), respectively [3] [9]. These residues flank the ATP-binding pocket, and substitutions at these positions likely create steric hindrance or alter electrostatic interactions critical for inhibitor binding. Interestingly, the H1094Y mutation in the hinge region paradoxically enhances SAR125844 sensitivity (IC50 = 0.22 nM), suggesting structural communication between distant regions of the kinase domain [3]. This differential mutational sensitivity profile positions SAR125844 as a potential therapeutic option for tumors harboring specific MET alterations while highlighting the need for mutation-specific inhibitor selection in clinical practice.
Table 3: Activity of SAR125844 Against MET Kinase Domain Mutants
MET Mutation | Location | IC50 (nM) | Fold Change vs. Wild-type |
---|---|---|---|
Wild-type | - | 4.2 | 1.0 |
H1094Y | Hinge region | 0.22 | 0.05x (increased sensitivity) |
Y1235D | Activation loop | 1.7 | 0.4x |
M1250T | Activation loop | 6.5 | 1.5x |
L1195V | P-loop | 65 | 15.5x |
D1228H | Catalytic loop | 81 | 19.3x |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7